2-Bromo-2'-hydroxy-3'-methylacetophenone
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Overview
Description
2-Bromo-2’-hydroxy-3’-methylacetophenone is a reactant involved in the synthesis of various compounds such as Pyrrole-3-carboxylic acids, N-aryl-N-thiazolyl compounds via the Hantzsch reaction, and Disubstituted oxadiazolylindole derivatives with anti-inflammatory, analgesic, and nitric oxide releasing activity .
Synthesis Analysis
The synthesis of 2-Bromo-2’-hydroxy-3’-methylacetophenone can be achieved by bromination of 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60° . Other methods include the reaction of bromine on 2-hydroxy-5-methyl-α-bromoacetophenone in 50% aqueous acetic acid at 60° .Chemical Reactions Analysis
2-Bromo-2’-hydroxy-3’-methylacetophenone is involved in the synthesis of various compounds. It is used in the general fluorous thiol quenching method . It is also used in the preparation of hydroxyquinolinone andScientific Research Applications
Organic Synthesis
2-Bromo-2’-hydroxy-3’-methylacetophenone: is utilized in organic synthesis as a building block for various chemical reactions. Its bromine atom is reactive and can be used to introduce other functional groups through substitution reactions. This compound serves as a precursor for synthesizing hydroxyquinolinones , which are compounds with potential therapeutic properties.
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of N-derivatized carboxamides . Carboxamides are significant due to their presence in various drug molecules, and their modification can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Material Science
The compound’s role in material science includes its use in fluorous thiol quenching methods . This technique is important for creating materials with specific surface properties, which can be applied in the development of advanced coatings and nanomaterials.
Analytical Chemistry
2-Bromo-2’-hydroxy-3’-methylacetophenone: is employed in analytical chemistry for the derivatization of active metabolites in blood samples . This ensures the stability of these metabolites during sample processing and storage, which is crucial for accurate analysis and diagnosis.
Pharmaceutical Research
In pharmaceutical research, the compound finds use in stabilizing clopidogrel active metabolite in human plasma . This is essential for maintaining the integrity of the compound during pharmaceutical analysis and ensuring the reliability of pharmacokinetic studies.
Mechanism of Action
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding, influencing the activity of the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-hydroxy-3’-methylacetophenone . Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets.
properties
IUPAC Name |
2-bromo-1-(2-hydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQZQMOCRELTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261643-22-4 |
Source
|
Record name | 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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